Cholic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-OELDTZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040660 | |
| Record name | Cholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040660 | |
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Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | Cholic acid | |
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| Record name | Cholic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL | |
| Record name | Cholic Acid | |
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| Record name | CHOLIC ACID | |
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| Record name | Cholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Impurities |
... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. | |
| Record name | CHOLIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from dilute acetic acid, Crystals | |
CAS No. |
81-25-4 | |
| Record name | Cholic acid | |
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| Record name | Cholic acid [USAN] | |
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| Record name | Cholic Acid | |
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| Record name | cholic acid | |
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| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
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| Record name | Cholic acid | |
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| Record name | Cholic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHOLIC ACID | |
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| Record name | CHOLIC ACID | |
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| Record name | Cholic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C | |
| Record name | Cholic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02659 | |
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| Record name | CHOLIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Cholic Acid: Fundamental Aspects in Biological Systems Research
Classification and Biological Origin of Cholic Acid
This compound is classified as a primary bile acid, a group of steroid acids synthesized directly within the liver. wikipedia.orgmetabolon.comnih.gov It is one of the two major primary bile acids in humans, alongside chenodeoxythis compound, with both being found in roughly equal concentrations. wikipedia.org Its chemical structure is defined as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid. wikipedia.orgwikipedia.org
The biological genesis of this compound is a multi-step enzymatic process that occurs in the hepatocytes (liver cells), originating from cholesterol. patsnap.combritannica.com This conversion of cholesterol into bile acids represents a principal pathway for cholesterol catabolism in most species. wikipedia.orgtaylorandfrancis.com The synthesis of this compound primarily follows the "classical" or "neutral" pathway, which accounts for the majority of bile acid production in humans. patsnap.comresearchgate.net
The key steps and enzymes involved in the classical pathway are:
Initiation: The process begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis. wikipedia.orgpatsnap.com
Hydroxylation: A crucial subsequent step in the formation of this compound specifically is the 12α-hydroxylation, a reaction performed by the enzyme sterol 12α-hydroxylase (CYP8B1). wikipedia.orgresearchgate.net This step differentiates the synthesis pathway from that of chenodeoxythis compound.
Further Modifications: The pathway involves multiple additional enzymatic modifications to the steroid nucleus and the side chain. wikipedia.org
Conjugation: Before being secreted into the bile, this compound is conjugated in the liver with one of two amino acids: glycine (B1666218) or taurine (B1682933). metabolon.comnih.govelsevier.es This process forms glycothis compound and taurothis compound, respectively. wikipedia.orgbiocrates.com Conjugation increases the water solubility of the molecule, making it a more effective digestive detergent. patsnap.comelsevier.es
Table 1: Key Enzymes in the Classical Synthesis Pathway of this compound
| Enzyme | Abbreviation | Function |
| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the rate-limiting step, converting cholesterol to 7α-hydroxycholesterol. wikipedia.orgpatsnap.com |
| Sterol 12α-hydroxylase | CYP8B1 | Performs 12α-hydroxylation, a key step specific to this compound synthesis. researchgate.net |
| Sterol 27-hydroxylase | CYP27A1 | Involved in the classical pathway and initiates the alternative synthesis pathway. researchgate.net |
Once synthesized and conjugated, these bile salts are stored and concentrated in the gallbladder. patsnap.combiocrates.com Following a meal, they are released into the small intestine to perform their digestive functions. metabolon.comnih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Molecular Formula | C24H40O5 nih.gov |
| Molecular Weight | 408.6 g/mol nih.gov |
| Appearance | White crystalline substance wikipedia.org |
| Solubility | Insoluble in water; soluble in alcohol and acetic acid wikipedia.org |
Overview of this compound's Foundational Roles in Biological Homeostasis
This compound's influence extends far beyond simple digestion, playing a critical role in maintaining broad biological homeostasis through several interconnected mechanisms. patsnap.comnih.gov
Digestion and Absorption
The most well-known function of this compound (in its conjugated form as a bile salt) is its role as a biological detergent in the small intestine. nih.govbritannica.com Upon release from the gallbladder, bile salts act as surfactants to emulsify dietary fats. metabolon.compatsnap.com This process breaks down large fat globules into smaller micelles, dramatically increasing the surface area available for pancreatic lipases to act upon. patsnap.com This is essential for the efficient digestion and subsequent absorption of dietary fats and fat-soluble vitamins (A, D, E, and K). britannica.comelsevier.escaringsunshine.com
Cholesterol Metabolism
The synthesis of this compound from cholesterol is a primary route for the elimination of excess cholesterol from the body. metabolon.combritannica.com Since cholesterol itself cannot be broken down in the body for excretion, its conversion into bile acids in the liver provides a crucial catabolic pathway. metabolon.comtaylorandfrancis.com The majority of bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation. nih.govpatsnap.com However, the small fraction that is excreted in feces represents a significant net loss of cholesterol, thereby helping to regulate the body's total cholesterol levels. metabolon.comtaylorandfrancis.com
Signaling and Metabolic Regulation
In recent decades, research has revealed that this compound and other bile acids are potent signaling molecules that actively regulate metabolism. biocrates.comnih.govnih.gov They exert their effects by binding to and activating specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5 (also known as GPBAR1). patsnap.comnih.gov
Regulation of Bile Acid Synthesis: this compound itself mediates a negative feedback loop to control its own production. nih.govyoutube.com By activating FXR in the liver and intestine, it ultimately suppresses the expression of the CYP7A1 enzyme, the rate-limiting step in its synthesis pathway. wikipedia.orgnih.gov This tight regulation ensures that the pool of bile acids is maintained at an appropriate level.
Gut Microbiome Interaction: In the colon, a portion of this compound is deconjugated and dehydroxylated by gut bacteria to form the secondary bile acid deoxythis compound. wikipedia.orgbritannica.combiocrates.com This interaction highlights the role of the gut microbiota in modifying the bile acid pool, which in turn influences host metabolism and signaling. shsmu.edu.cn
Hepatic Biosynthesis and Regulatory Mechanisms of Cholic Acid
De Novo Synthetic Pathways from Cholesterol
The classical pathway is the predominant route for bile acid synthesis in humans, accounting for approximately 90% of total production. nih.gov This pathway, occurring in the endoplasmic reticulum of hepatocytes, is responsible for producing the two primary bile acids, cholic acid and chenodeoxythis compound. nih.govnumberanalytics.com
The synthesis of this compound via this pathway involves a series of enzymatic modifications to the steroid nucleus of cholesterol before the oxidation of the side chain. researchgate.netresearchgate.net The key steps are as follows:
Initiation: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol. researchgate.netnih.gov This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the first and rate-limiting step of the classical pathway. nih.govcuni.cz
Intermediate Formation: The 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govnih.gov This intermediate, C4, is a crucial branch point in the synthesis of both this compound and chenodeoxythis compound. nih.gov
12α-Hydroxylation: For this compound to be synthesized, the C4 intermediate must be hydroxylated at the 12α position. This reaction is exclusively catalyzed by sterol 12α-hydroxylase (CYP8B1), which converts C4 into 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgnih.gov This step is the determining factor for this compound production. nih.gov
Final Steps: Following the 12α-hydroxylation, a series of further reactions, including the oxidation of the steroid side-chain by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), leads to the formation of 3α, 7α, 12α-trihydroxycholestanic acid (THCA). nih.gov Subsequent peroxisomal cleavage of the side chain results in the final product, this compound.
If the 12α-hydroxylation step by CYP8B1 does not occur, the pathway defaults to the synthesis of chenodeoxythis compound. nih.govresearchgate.net
The alternative, or acidic, pathway is initiated in the mitochondria by the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to form oxysterols, primarily 27-hydroxycholesterol. researchgate.netnih.govnumberanalytics.com These intermediates are then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov
While this pathway is recognized primarily for its role in producing chenodeoxythis compound, it contributes to the pool of this compound precursors. nih.govnih.govyoutube.com The oxysterols generated, such as 27-hydroxycholesterol, can be transported to the liver from extrahepatic tissues where they are formed. nih.govnih.gov In the liver, these oxysterol precursors can be further metabolized. ki.se The remaining steps to form the final bile acid structure are similar to those in the classical pathway, and while there is a preference for chenodeoxythis compound formation, this compound can also be produced from these precursors. ki.se However, many sources assert that the alternative pathway only produces chenodeoxythis compound and not this compound. nih.govyoutube.com
Enzymatic Control of this compound Biosynthesis
The synthesis of this compound is under tight enzymatic control, with specific cytochrome P450 enzymes playing pivotal roles in dictating the rate and direction of the biosynthetic pathways.
Sterol 12α-hydroxylase (CYP8B1) is the key enzyme that directs the classical pathway toward the synthesis of this compound. researchgate.net It specifically catalyzes the 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one, a crucial step that commits the intermediate to the this compound synthesis route. wikipedia.orgnih.govnih.gov In the absence of CYP8B1 activity, the pathway produces chenodeoxythis compound instead. nih.govnih.gov
Therefore, the activity level of CYP8B1 is the primary determinant of the ratio of this compound to chenodeoxythis compound within the bile acid pool. nih.govnih.gov Studies involving the knockout of the Cyp8b1 gene in mice have demonstrated this role; these mice lack this compound and its derivatives, leading to a bile acid pool composed almost entirely of chenodeoxythis compound and its metabolites. jci.orgnih.gov This alteration in bile acid composition has significant metabolic consequences, including impaired fat absorption. nih.govresearchgate.net Research has also shown that human CYP8B1 can convert chenodeoxythis compound directly to this compound, highlighting its central role in regulating the balance between these two primary bile acids. nih.govbohrium.comresearchgate.net
| CYP8B1 Activity | Key Intermediate Acted Upon | Primary Bile Acid Product | Reference |
|---|---|---|---|
| Present | 7α-hydroxy-4-cholesten-3-one (C4) | This compound | wikipedia.orgnih.gov |
| Absent | 7α-hydroxy-4-cholesten-3-one (C4) | Chenodeoxythis compound | nih.govresearchgate.net |
Sterol 27-hydroxylase (CYP27A1) is a mitochondrial enzyme with a dual role in bile acid synthesis. nih.gov Its primary role is to initiate the alternative (acidic) pathway by hydroxylating the side chain of cholesterol to produce 27-hydroxycholesterol. researchgate.netnih.govnih.gov This is considered the initial step of this minor pathway. ki.se However, CYP27A1 also plays a crucial role in the later stages of the classical pathway, where it catalyzes the steroid side-chain oxidation for both this compound and chenodeoxythis compound synthesis. nih.govnih.govresearchgate.net
| Enzyme | Gene | Location | Primary Role in this compound Synthesis | Reference |
|---|---|---|---|---|
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the rate-limiting step of the classical pathway. | wikipedia.orgnih.gov |
| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Determines this compound synthesis by 12α-hydroxylation; controls CA/CDCA ratio. | wikipedia.orgnih.gov |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the alternative pathway; performs side-chain oxidation in the classical pathway. | nih.govnih.gov |
| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes 7α-hydroxylation of oxysterols in the alternative pathway. | nih.govmdpi.com |
| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Converts 7α-hydroxycholesterol to the key intermediate 7α-hydroxy-4-cholesten-3-one (C4). | nih.govnih.gov |
Transcriptional and Hormonal Regulatory Networks Governing this compound Production
The hepatic production of this compound is a tightly controlled process, governed by a complex interplay of transcriptional and hormonal signals. This intricate network ensures that bile acid levels are maintained within a narrow physiological range to facilitate lipid digestion and absorption while preventing the accumulation of potentially toxic bile acids. The regulation primarily occurs at the level of gene transcription, targeting key enzymes in the bile acid synthesis pathway, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, and Sterol 12α-hydroxylase (CYP8B1), which is essential for this compound synthesis. nih.govnih.gov
At the core of this regulatory system are nuclear hormone receptors, which act as intracellular sensors for bile acids and other lipids. oup.com These receptors modulate the expression of genes involved in bile acid synthesis and transport. nih.gov Complementing this transcriptional control is a layer of hormonal regulation, where metabolic hormones fine-tune bile acid production in response to the body's nutritional state. nih.gov
Nuclear Receptor-Mediated Regulation
The primary mechanism for feedback regulation of this compound synthesis involves the nuclear receptor Farnesoid X Receptor (FXR). nih.govfrontiersin.org FXR functions as a bile acid sensor; when intracellular bile acid concentrations rise, they bind to and activate FXR. youtube.comyoutube.com This activation triggers a cascade of events that ultimately suppresses the transcription of genes responsible for bile acid synthesis.
Another significant nuclear receptor is the Liver X Receptor (LXR), which is activated by oxysterols, cholesterol precursors. oup.comnih.gov LXR and FXR have coordinated, yet often opposing, roles in maintaining cholesterol and bile acid homeostasis. nih.gov While LXR activation by elevated cholesterol levels promotes bile acid synthesis by upregulating CYP7A1, the resulting increase in bile acids activates FXR, which then initiates a negative feedback loop to inhibit synthesis. nih.gov
The regulatory actions of these nuclear receptors are mediated through different pathways, primarily distinguished by their site of action: the intestine and the liver.
Intestinal FXR-FGF19 Axis: The predominant pathway for the feedback inhibition of bile acid synthesis originates in the intestine. frontiersin.orgnih.gov When bile acids are reabsorbed in the terminal ileum, they activate FXR in enterocytes. frontiersin.orgnih.gov Activated FXR strongly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). nih.govwikipedia.org FGF19 is a hormone that travels through the portal circulation to the liver. frontiersin.org In the liver, FGF19 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and its co-receptor β-Klotho. frontiersin.orgnih.gov This binding activates intracellular signaling cascades, such as the MAPK/ERK1/2 pathway, which leads to the potent repression of CYP7A1 gene transcription. nih.gov This intestinal-liver crosstalk is considered the primary physiological mechanism for the rapid suppression of bile acid synthesis following a meal. nih.gov
Hepatic FXR-SHP Pathway: Bile acids returning to the liver can also directly activate hepatic FXR. nih.gov While this mechanism plays a less dominant role in repressing CYP7A1 compared to the FGF19 axis, it is crucial for regulating other genes. frontiersin.org Activated hepatic FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.gov SHP, in turn, inhibits the transcriptional activity of key nuclear receptors required for CYP7A1 and CYP8B1 expression, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). nih.gov This action provides a direct, albeit slower, feedback mechanism within the liver. nih.gov Studies have shown that FXR-mediated repression of CYP8B1, the enzyme that directs synthesis towards this compound, is dependent on both hepatic and intestinal FXR activation. frontiersin.orgnih.gov
Other FXR-Dependent Factors: Research has identified additional factors involved in FXR-mediated regulation. For instance, FXR can induce the transcription factor V-maf avian musculoaponeurotic fibrosarcoma oncogene homologue G (MAFG). nih.gov Overexpression of MAFG in the liver has been shown to repress the transcription of both Cyp7a1 and Cyp8b1, leading to reduced this compound levels. nih.gov
Table 1: Key Transcriptional Regulators of this compound Synthesis
| Regulator | Class | Primary Site of Action | Mechanism of Action | Effect on this compound Synthesis |
|---|---|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Intestine and Liver | Binds bile acids; induces FGF19 in the intestine and SHP in the liver. nih.govnih.govfrontiersin.org | Inhibits |
| Liver X Receptor (LXR) | Nuclear Receptor | Liver | Binds oxysterols; transcriptionally activates CYP7A1. oup.comnih.gov | Stimulates |
| Fibroblast Growth Factor 19 (FGF19) | Hormone (Enterokine) | Liver (acts on) | Secreted from the intestine upon FXR activation; binds to FGFR4/β-Klotho complex in the liver to repress CYP7A1. frontiersin.orgwikipedia.orgnih.gov | Inhibits |
| Small Heterodimer Partner (SHP) | Atypical Nuclear Receptor | Liver | Induced by hepatic FXR; inhibits the activity of LRH-1 and HNF4α. nih.govnih.gov | Inhibits |
| Liver Receptor Homolog-1 (LRH-1) | Nuclear Receptor | Liver | Required for the basal transcription of CYP7A1 and CYP8B1. nih.gov | Stimulates (basal expression) |
| Hepatocyte Nuclear Factor 4α (HNF4α) | Nuclear Receptor | Liver | Required for the basal transcription of CYP7A1 and CYP8B1. nih.gov | Stimulates (basal expression) |
Hormonal Regulation
Insulin (B600854) and Glucagon: These pancreatic hormones, which govern glucose homeostasis, have a significant impact on bile acid synthesis, particularly in the postprandial state. nih.govncert.nic.in Following a meal, elevated glucose and insulin levels stimulate the expression of CYP7A1, thereby promoting bile acid synthesis. nih.gov This mechanism ensures that bile acids are available to aid in the digestion and absorption of dietary fats and lipids. Conversely, glucagon, which is dominant during fasting, represses CYP7A1 transcription. nih.gov This regulation helps coordinate glucose and lipid metabolism with digestive processes. nih.govyoutube.com
Thyroid Hormone: Thyroid hormones are known to influence cholesterol and bile acid metabolism. nih.govnih.gov Studies have shown that excess thyroid hormone (hyperthyroidism) can stimulate bile acid synthesis. nih.gov However, other research using human hepatocytes indicates that triiodothyronine (T3) can suppress CYP7A1 expression and decrease the ratio of this compound to chenodeoxythis compound, suggesting a shift away from this compound production. nih.gov This suggests a complex, and potentially concentration-dependent, regulatory role for thyroid hormone in fine-tuning the composition of the bile acid pool. ncert.nic.innih.gov
Glucocorticoids: These steroid hormones, including cortisol, are involved in regulating metabolism and inflammation. ncert.nic.in Glucocorticoids appear to play a role in bile acid homeostasis. endocrine-abstracts.org For example, the enzyme 11β-Hydroxysteroid dehydrogenase type-1 (11β-HSD1), which generates active cortisol within cells, is highly expressed in the liver and influences the bile acid profile and release. endocrine-abstracts.org Disruption of this enzyme's activity in mice alters the ratio of 7α-hydroxylated bile acids (like this compound) to 7β-hydroxylated bile acids, indicating that glucocorticoid signaling is important for maintaining the normal pattern of bile acid synthesis. endocrine-abstracts.org
Sex Hormones: Hormones such as estradiol (B170435) and progesterone (B1679170) have also been shown to influence bile acid production. Studies in rat hepatocytes demonstrated that both hormones could transiently increase the activity of cholesterol 7α-hydroxylase and enhance bile acid synthesis, with progesterone showing a more potent and sustained effect. nih.gov
Table 2: Hormonal Modulators of this compound Synthesis
| Hormone | Source | Primary Stimulus | Effect on CYP7A1 Expression | Overall Effect on this compound Synthesis |
|---|---|---|---|---|
| Insulin | Pancreatic β-cells | High blood glucose | Induces nih.gov | Stimulates |
| Glucagon | Pancreatic α-cells | Low blood glucose | Represses nih.gov | Inhibits |
| Thyroid Hormone (T3) | Thyroid Gland | TSH stimulation | Suppresses (in some studies) nih.gov | Inhibits/Modulates |
| Glucocorticoids (e.g., Cortisol) | Adrenal Cortex | Stress (ACTH) | Modulates (indirectly) endocrine-abstracts.org | Modulates |
| Estradiol | Ovaries, Adipose tissue | Menstrual cycle regulation | Stimulates (transiently) nih.gov | Stimulates (transiently) |
| Progesterone | Ovaries, Corpus luteum | Menstrual cycle, pregnancy | Stimulates (transiently) nih.gov | Stimulates (transiently) |
Enterohepatic Circulation Dynamics and Systemic Distribution of Cholic Acid
Mechanistic Understanding of Cholic Acid Enterohepatic Recirculation
The enterohepatic recirculation of this compound is a dynamic and continuous process essential for maintaining a stable bile acid pool. nih.gov After being synthesized in the liver from cholesterol, this compound is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, which are then secreted into the bile. youtube.com This conjugation process increases their water solubility. nih.gov
Upon food intake, particularly fatty meals, the gallbladder is stimulated to contract, releasing the stored bile containing conjugated this compound into the duodenum, the first part of the small intestine. youtube.comwikipedia.org In the intestinal lumen, these bile acids play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins. youtube.com
As the conjugated this compound travels down the small intestine, a vast majority—approximately 95%—is actively reabsorbed in the terminal ileum. nih.govyoutube.com This reabsorption is a highly efficient process that conserves the bile acid pool. The reabsorbed this compound then enters the portal vein and is transported back to the liver. nih.gov Hepatocytes efficiently extract the this compound from the portal blood, reconjugate it if necessary, and secrete it back into the bile, thus completing the circuit. nih.gov A small fraction of this compound that is not reabsorbed in the small intestine passes into the large intestine, where it can be modified by gut bacteria before being excreted. nih.gov
Studies have shown that different bile acids have varying cycling frequencies. For instance, one study found that chenodeoxythis compound circulates approximately 1.34 times faster than this compound, possibly due to greater absorption in the proximal small intestine. nih.gov The entire bile acid pool, including this compound, circulates multiple times a day, with estimates ranging from 6 to 15 cycles. nih.gov This rapid and efficient recirculation ensures a constant supply of bile acids for digestive processes while minimizing the metabolic burden of continuous synthesis.
Hepatic and Intestinal Transport Systems Governing this compound Flux
The movement of this compound throughout the enterohepatic circulation is not a passive process but is meticulously controlled by a series of specialized transport proteins located in the liver and intestines. nih.govnih.gov These transporters ensure the unidirectional flow of this compound, maintaining its concentration gradients across different compartments.
In the liver, after synthesis or uptake from the portal blood, this compound is transported into the bile canaliculi, the smallest branches of the biliary tree. nih.gov In the intestine, specific transporters are responsible for the uptake of this compound from the intestinal lumen into the enterocytes and its subsequent export into the portal circulation. nih.gov
Key Transport Systems in this compound Flux
| Location | Transporter | Function |
| Liver (Hepatocyte) | Na+-taurocholate cotransporting polypeptide (NTCP) | Uptake of this compound from portal blood into hepatocytes. nih.gov |
| Organic anion transporting polypeptides (OATPs) | Uptake of this compound from portal blood into hepatocytes. nih.gov | |
| Bile Salt Export Pump (BSEP) | Secretion of conjugated this compound into bile canaliculi. nih.govnih.gov | |
| Intestine (Enterocyte) | Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Reabsorption of conjugated this compound from the ileal lumen. nih.gov |
| Organic Solute Transporter (OSTα-OSTβ) | Export of this compound from enterocytes into the portal circulation. nih.gov |
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the active reabsorption of conjugated bile acids, including this compound, from the lumen of the terminal ileum. nih.govlcgdbzz.com This protein is located on the apical membrane of enterocytes and utilizes the sodium gradient to drive the uptake of bile acids into the cell. nih.gov
The critical role of ASBT in maintaining the enterohepatic circulation is highlighted by the fact that inherited mutations in the ASBT gene can lead to primary bile acid malabsorption, a condition characterized by significant fecal loss of bile acids. nih.gov The expression and activity of ASBT are tightly regulated by various factors, including bile acid concentrations themselves, through nuclear receptors like the farnesoid X receptor (FXR). physiology.org
Once inside the enterocyte, this compound is thought to bind to the ileal bile acid-binding protein (IBABP), which facilitates its transport across the cell to the basolateral membrane for export into the portal circulation. physiology.org
BSEP function is crucial for preventing the accumulation of potentially cytotoxic bile acids within the hepatocytes. scilit.com Genetic mutations in BSEP can lead to various forms of cholestatic liver disease, such as progressive familial intrahepatic cholestasis type 2 (PFIC2) and benign recurrent intrahepatic cholestasis type 2 (BRIC2), underscoring its importance in bile acid homeostasis. nih.govresearchgate.net While BSEP is the primary transporter for conjugated this compound, other efflux transporters, such as members of the multidrug resistance-associated protein (MRP) family, may also contribute to the basolateral efflux of bile acids from hepatocytes under certain conditions. doi.org
Physiological and Mathematical Modeling of this compound Distribution and Metabolism
To better understand the complex dynamics of this compound enterohepatic circulation, researchers have developed physiological and mathematical models. nih.govnih.gov These models integrate known physiological principles, experimental data, and mathematical equations to simulate the distribution and metabolism of this compound in the human body. nih.govresearchgate.net
A multicompartmental pharmacokinetic model, for example, can be constructed to represent different physiological spaces, including the liver, gallbladder, various sections of the intestine, and blood compartments. nih.gov This model incorporates transfer coefficients that represent processes like blood flow, biotransformation (conjugation and deconjugation), and active and passive transport. nih.gov By introducing time-dependent events such as meals, which trigger gallbladder emptying and intestinal motility, these models can simulate the 24-hour metabolism of this compound in healthy individuals. nih.gov
These computational models are valuable tools for:
Predicting this compound concentrations in various tissues and fluids that may not be easily accessible for direct measurement. frontiersin.org
Investigating the impact of altered physiological conditions, such as changes in intestinal motility or transporter function, on this compound distribution. nih.gov
Exploring the mechanisms underlying disturbances in bile acid circulation seen in various diseases. nih.gov
Simulating the effects of drugs that may interfere with this compound transport or metabolism. frontiersin.org
For instance, a model might predict that inhibiting the intestinal reabsorption of bile acids would lead to an accumulation of bile acids in the colon. nih.gov These models are continually being refined as new mechanistic insights into bile acid regulation and transport become available. nih.govresearchgate.net
Molecular Signaling and Cellular Interactions Mediated by Cholic Acid
Nuclear Receptor Modulation by Cholic Acid
This compound directly engages with nuclear receptors, which are ligand-activated transcription factors that regulate the expression of a wide array of genes. nih.govnih.gov These interactions are fundamental to maintaining metabolic balance, particularly within the enterohepatic system, which includes the liver and intestine. nih.govnih.gov
The Farnesoid X Receptor (FXR) is a central nuclear receptor that functions as the body's primary sensor for bile acids. nih.govoup.comuni-freiburg.de this compound, along with other bile acids, is an endogenous ligand for FXR. patsnap.comdrugbank.com The activation of FXR by this compound is a critical feedback mechanism that protects the liver from the toxic accumulation of bile acids and regulates several metabolic pathways. oup.comnih.gov
Upon activation by this compound, FXR orchestrates a downstream regulatory cascade with effects in both the liver and the intestine:
Inhibition of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govbmj.com SHP, in turn, inhibits the transcriptional activity of key transcription factors like Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Liver Receptor Homolog-1 (LRH-1), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govyoutube.com In the intestine, FXR activation by bile acids induces the secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). bmj.comnih.gov FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) and activates signaling pathways, including the ERK1/2 pathway, to suppress CYP7A1 gene transcription. bmj.comnih.gov
Regulation of Bile Acid Transport: FXR stimulates the expression of genes responsible for bile acid transport, promoting their efflux from hepatocytes into the bile. A key target is the Bile Salt Export Pump (BSEP), which transports bile acids across the canalicular membrane of hepatocytes. nih.gov In the intestine, FXR helps regulate the expression of transporters like the Organic Solute Transporter alpha and beta (Ostα/Ostβ), facilitating the movement of reabsorbed bile acids back into circulation. nih.gov
Modulation of Lipid and Glucose Metabolism: FXR activation influences lipid and glucose levels. It has been shown to inhibit the expression of apolipoprotein A1 (ApoA1), which can reduce high-density lipoprotein (HDL) synthesis. nih.gov Furthermore, FXR plays a role in reducing liver triglycerides by affecting fatty acid synthesis and promoting triglyceride clearance. nih.gov In the context of glucose metabolism, FXR activation has been linked to the regulation of both glycolysis and gluconeogenesis. nih.gov
Table 1: Key Downstream Effects of this compound-Mediated FXR Activation
| Target | Location | Regulatory Effect of FXR Activation | Consequence |
| CYP7A1 | Liver | Indirect Inhibition (via SHP and FGF19) | Decreased synthesis of primary bile acids. bmj.comnih.gov |
| SHP | Liver | Induction | Repression of genes involved in bile acid synthesis. nih.govnih.gov |
| FGF19 | Intestine | Induction | Endocrine signal to the liver to suppress bile acid synthesis. bmj.comnih.gov |
| BSEP | Liver | Induction | Increased efflux of bile acids from hepatocytes into bile. nih.gov |
| Ostα/Ostβ | Intestine/Liver | Induction | Efflux of bile acids from enterocytes and hepatocytes. nih.gov |
| ApoA1 | Liver | Inhibition | Potential reduction in HDL cholesterol levels. nih.gov |
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that primarily function as cellular cholesterol sensors, activated by oxidized cholesterol derivatives known as oxysterols. conicet.gov.arnih.gov Unlike FXR, LXRs are not direct receptors for this compound. However, the LXR and FXR signaling pathways are intricately linked and cross-talk to maintain lipid homeostasis. oup.com
The interaction is largely indirect:
LXR activation promotes the conversion of cholesterol into bile acids by inducing the expression of CYP7A1, the same rate-limiting enzyme that is inhibited by the FXR pathway. nih.govnih.gov This places LXR upstream in the metabolic process that ultimately produces this compound.
By controlling the expression of genes involved in cholesterol transport and efflux, LXRs regulate the availability of the substrate (cholesterol) for bile acid synthesis. nih.govnih.gov
Therefore, while this compound does not directly bind and activate LXR, its own synthesis is influenced by LXR activity, and both pathways converge on the regulation of cholesterol and bile acid metabolism to ensure systemic lipid balance.
G Protein-Coupled Bile Acid Receptor (TGR5/GPBAR1) Activation by this compound
In addition to nuclear receptors, this compound activates the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, a cell membrane receptor. patsnap.comwikipedia.orgmdpi.com This receptor is expressed in various tissues, including the gallbladder, intestine, certain immune cells like macrophages, and sinusoidal endothelial cells in the liver. mdpi.comnih.govnih.gov
Activation of TGR5 by this compound is generally less potent compared to secondary bile acids like deoxythis compound (DCA) and lithothis compound (LCA). mdpi.comnih.gov For instance, one study reported the half-maximal effective concentration (EC50) for TGR5 activation by this compound to be 7.7 µM, compared to 1.0 µM for DCA and 0.53 µM for LCA. nih.gov
Upon binding, TGR5 activation initiates several downstream signaling events:
cAMP Production: TGR5 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgnih.gov This cAMP acts as a second messenger, activating further downstream pathways. nih.gov
GLP-1 Secretion: In intestinal enteroendocrine L-cells, TGR5-mediated cAMP signaling promotes the secretion of glucagon-like peptide-1 (GLP-1). wikipedia.orgnih.gov GLP-1 is an important incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, promotes satiety, and is a therapeutic target for type 2 diabetes. wikipedia.org
Energy Expenditure: In brown adipose tissue and human skeletal muscle, TGR5 activation has been shown to increase energy expenditure by inducing the enzyme deiodinase-2, which converts the prohormone thyroxine (T4) into the more active triiodothyronine (T3). wikipedia.orgnih.gov
Table 2: Comparative Affinity of Bile Acids for TGR5/GPBAR1
| Bile Acid | Type | EC50 (µM) |
| Lithothis compound (LCA) | Secondary | 0.53 nih.gov |
| Deoxythis compound (DCA) | Secondary | 1.0 nih.gov |
| Chenodeoxythis compound (CDCA) | Primary | 4.4 nih.gov |
| This compound (CA) | Primary | 7.7 nih.gov |
| Ursodeoxythis compound (UDCA) | Tertiary | 36 mdpi.com |
Intracellular Signaling Cascades Influenced by this compound
This compound's signaling capabilities extend beyond the direct activation of FXR and TGR5, influencing several key intracellular signaling cascades that are central to processes like cell proliferation, invasion, and survival.
Research has demonstrated that this compound can activate all three major pathways of the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov The MAPK/ERK pathway is a critical chain of proteins that relays signals from cell surface receptors to the nucleus to control gene expression and cell division. wikipedia.org
ERK1/2 (Extracellular signal-regulated kinases 1/2): this compound has been shown to induce the phosphorylation and activation of ERK1/2. nih.gov
JNK (c-Jun N-terminal kinases): Activation of the JNK pathway by this compound has also been observed. nih.gov
p38 MAPK: this compound treatment can lead to the phosphorylation of p38 MAPK. nih.gov
In a study using human colon cancer cells, this compound-induced activation of these MAPK pathways was linked to an increase in the expression of matrix metalloproteinase-9 (MMP-9). nih.gov This effect was shown to be dependent on the production of reactive oxygen species (ROS). nih.gov Specifically, the study found that ERK1/2 and JNK activation led to the activation of the transcription factor AP-1, while p38 MAPK activation stimulated NF-κB, both of which contributed to enhanced cancer cell invasiveness. nih.gov
This compound can modulate components of the complex PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling axes, which are crucial regulators of cell growth, metabolism, proliferation, and survival. nih.govqiagen.com
Ras/Raf/MEK/ERK Axis: This cascade is a primary component of MAPK signaling. wikipedia.org As noted, this compound activates ERK1/2. nih.gov This activation occurs downstream of Ras, Raf, and MEK. Studies have shown that taurocholate, a conjugated form of this compound, can activate MEK. pnas.org Furthermore, the FGF19 signal, which is induced in the intestine by bile acids like this compound, suppresses bile acid synthesis in the liver by activating the ERK signaling pathway. bmj.com Ras itself can also activate the PI3K/Akt pathway, providing a point of crosstalk. youtube.com
PI3K/Akt/mTOR Axis: Bile acids have been shown to activate the PI3K/Akt pathway. pnas.org The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism and growth. mdpi.com Activation of this pathway generally promotes protein synthesis and cell growth while inhibiting autophagy. nih.govyoutube.com The FGF19 signal induced by bile acids can also activate mTOR, contributing to the post-meal repression of liver autophagy. bmj.com Dysregulation of this pathway is implicated in numerous diseases. nih.govmdpi.com
Activation of NF-κB and AP-1 Transcription Factors
This compound (CA) is a significant signaling molecule capable of activating key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of inflammation, cell proliferation, and invasion. Research demonstrates that in human colon cancer cells, this compound can trigger the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis. nih.govnih.gov This induction is mediated through the activation of both NF-κB and AP-1. nih.govnih.gov
The mechanism involves a cascade of upstream signaling events. This compound exposure leads to an increase in reactive oxygen species (ROS) production, which in turn activates Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Specifically, the p38 MAPK pathway has been identified as the upstream signal for the activation of NF-κB. nih.gov In contrast, the activation of AP-1 is mediated through the ROS-dependent activation of ERK1/2 and JNK signaling pathways. nih.gov Studies using inhibitors for these pathways confirmed that blocking p38 MAPK activity suppressed NF-κB promoter activity, while inhibitors of ERK1/2 and JNK blocked AP-1 activity. nih.gov
The activation of NF-κB is a critical component of the cellular response to the stress induced by high concentrations of bile acids, as seen in cholestasis. nih.gov During obstructive cholestasis, NF-κB is activated in hepatocytes and paradoxically functions to reduce liver injury by attenuating apoptosis. nih.gov Similarly, AP-1 activation is a noted response to cytotoxic bile acids. For instance, glycochenodeoxythis compound (GCDCA), a conjugated bile acid, induces AP-1 activation and transcriptional activity in hepatoma cells, a process linked to the apoptotic effects of the bile acid. nih.gov The AP-1 complex induced by bile acids like deoxythis compound (DCA) has been shown to consist of JunD, Fra-1, and c-Fos. elsevier.com This activation is dependent on both the ERK and Protein Kinase C (PKC) signaling pathways operating cooperatively. elsevier.com
Table 1: this compound-Mediated Activation of NF-κB and AP-1 This table summarizes research findings on the activation of NF-κB and AP-1 transcription factors by this compound and related bile acids.
| Cell Type | Bile Acid Studied | Upstream Signal | Activated Factor | Downstream Effect | Reference(s) |
| Colon Cancer Cells (HT29, SW620) | This compound (CA) | ROS, p38 MAPK | NF-κB | MMP-9 Expression, Cell Invasion | nih.govnih.gov |
| Colon Cancer Cells (HT29, SW620) | This compound (CA) | ROS, ERK1/2, JNK | AP-1 | MMP-9 Expression, Cell Invasion | nih.govnih.gov |
| HCT116 Cells | Deoxythis compound (DCA) | ERK, PKC | AP-1 | GADD153 Gene Transcription | elsevier.comresearchgate.net |
| HepG2-Ntcp Hepatoma Cells | Glycochenodeoxythis compound (GCDCA) | Not specified | AP-1 (cFos, JunB) | Apoptosis | nih.gov |
| Mouse Liver (in vivo) | Bile Duct Ligation Model | Cholestasis | NF-κB | Reduced Liver Injury | nih.gov |
Other Key Signaling Pathways (e.g., NRF2, PKA-CREB, Wnt/β-catenin, ET-1)
Beyond NF-κB and AP-1, this compound and its derivatives influence a variety of other critical signaling pathways that regulate cellular homeostasis, stress response, and pathophysiology.
NRF2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.govnih.gov In the context of bile acid metabolism, Nrf2 plays a crucial role in protecting against cholestatic liver injury by upregulating cytoprotective genes. nih.govnih.gov Deletion of Nrf2 in mice leads to a cholestatic phenotype, characterized by decreased biliary excretion of bile acids, highlighting its importance in bile acid homeostasis. nih.gov Activation of the Nrf2 pathway is considered a therapeutic target for cholestatic liver disease, as it helps to inhibit oxidative stress and inflammation. nih.govfrontiersin.org
PKA-CREB Pathway: The Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway is another target of bile acids. The bile acid derivative Taurochenodeoxythis compound (TCDCA) has been shown to activate the TGR5 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This, in turn, activates the PKA-CREB signaling cascade, which plays an anti-inflammatory role. nih.gov In hepatocytes, the cAMP/PKA axis is involved in crucial metabolic processes like gluconeogenesis. nih.gov The activation of this pathway demonstrates how bile acids can modulate cellular functions through G-protein-coupled receptors.
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is deeply interconnected with bile acid homeostasis and is implicated in the progression of certain cancers. tamhsc.edunih.gov β-catenin can directly inhibit the farnesoid X receptor (FXR), a key nuclear receptor that controls bile acid synthesis and transport. nih.govnih.gov Secondary bile acids have been shown to promote the expression of Wnt/β-catenin signaling molecules, contributing to irregular cell growth and tumorigenesis in colorectal cancer. tamhsc.eduresearchgate.net Conversely, inhibiting Wnt signaling has been found to reduce cholestatic liver injury by suppressing cholangiocyte activation and a related inflammatory axis. nih.govnih.gov
Table 2: Modulation of Other Key Signaling Pathways by Bile Acids This table outlines the interaction of bile acids with NRF2, PKA-CREB, Wnt/β-catenin, and ET-1 signaling pathways.
| Pathway | Bile Acid Context | Key Mediator(s) | Cellular Outcome | Reference(s) |
| NRF2 | Cholestatic Stress | Nrf2, Keap1 | Antioxidant response, Cytoprotection, Regulation of bile acid transport | nih.govnih.govfrontiersin.org |
| PKA-CREB | TGR5 Activation | TGR5, cAMP, PKA, CREB | Anti-inflammatory response | nih.gov |
| Wnt/β-catenin | Cholestasis, Cancer | β-catenin, FXR | Regulation of bile acid homeostasis, Proliferation, Inflammation | tamhsc.edunih.govnih.gov |
| Endothelin-1 (ET-1) | Vascular Regulation | ET-1, FXR | Modulation of vascular tone | nih.govnih.gov |
This compound-Induced Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A primary mechanism through which this compound and other hydrophobic bile acids exert their cytotoxic effects is by inducing oxidative stress and promoting the generation of reactive oxygen species (ROS). nih.gov This process is a significant contributor to cellular damage in cholestatic liver diseases. researchgate.netnih.gov
The primary site of bile acid-induced ROS production is the mitochondria. nih.govnih.gov Bile acids can directly affect mitochondrial function by diminishing the membrane potential, decreasing the rate of respiration, and increasing the permeability of the inner mitochondrial membrane. nih.govnih.gov This mitochondrial dysfunction leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS. nih.govyoutube.com Studies on skeletal muscle cells have shown that both this compound and deoxythis compound induce a significant increase in mitochondrial ROS (mtROS) levels. nih.gov
The consequences of this elevated oxidative stress are widespread and damaging. ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately impairing cellular viability and promoting apoptosis. nih.gov In hepatocytes, bile acid-induced ROS production is an essential upstream event for the activation of several signaling pathways, including the ERK1/2 and AKT pathways, which are involved in cell survival and proliferation. nih.gov Furthermore, the ROS generated by this compound acts as a key upstream signal for the activation of the MAPK pathways that lead to NF-κB and AP-1 activation, linking oxidative stress directly to inflammatory and metastatic processes in cancer cells. nih.gov
Table 3: Research Findings on this compound-Induced Oxidative Stress This table provides a summary of studies investigating the generation of ROS and oxidative stress by this compound and its derivatives.
| Cell/Tissue Type | Bile Acid Studied | Primary Finding | Consequence | Reference(s) |
| Rat Hepatocytes, HuH7 Cells | Deoxythis compound (DCA), Taurodeoxythis compound (TDCA) | ROS generation is dependent on metabolically active mitochondria. | PTPase inactivation, Activation of receptor tyrosine kinases | nih.gov |
| C2C12 Myotubes (Skeletal Muscle) | This compound (CA), Deoxythis compound (DCA) | Increased mitochondrial ROS (mtROS) levels. | Decreased mitochondrial potential and oxygen consumption. | nih.gov |
| Colon Cancer Cells (SW620) | This compound (CA) | Increased ROS production by NADPH oxidase. | Activation of MAPK, NF-κB, and AP-1 signaling. | nih.gov |
| Mouse Liver (in vivo) | This compound (CA) diet | Enhanced production of malondialdehyde (MDA), a marker of lipid peroxidation. | Contributes to hepatic injury in NASH models. | mdpi.com |
| Fxr-null Mouse Liver (in vivo) | This compound (CA) diet | Spontaneous generation of oxidative stress in the absence of FXR. | Increased levels of 8-OHdG, a marker of oxidative DNA damage. | nih.gov |
Interactions of Cholic Acid with the Gut Microbiota
Microbial Biotransformation of Primary Cholic Acid to Secondary Bile Acids
Primary bile acids that escape enterohepatic circulation enter the colon, where they become substrates for a vast array of enzymatic transformations carried out by the resident microbiota. nih.govnih.gov These biotransformations convert primary bile acids like this compound into a diverse pool of secondary bile acids, significantly expanding the chemical diversity of bile acids in the host. nih.gov This metabolic activity begins with deconjugation, a crucial gateway reaction, followed by processes such as dehydroxylation and epimerization. nih.govnih.gov
The initial and essential step in the microbial metabolism of this compound is deconjugation, catalyzed by enzymes known as bile salt hydrolases (BSHs). nih.govnih.gov In the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, such as glycothis compound and taurothis compound. wikipedia.orgyoutube.com BSHs hydrolyze the amide bond linking the this compound steroid core to its conjugated amino acid. nih.govnih.gov This reaction releases unconjugated this compound, making it available for subsequent microbial modifications. nih.govnih.gov
BSH activity is widespread among major gut bacterial phyla, indicating its importance for bacterial survival and adaptation in the bile-rich intestinal environment. nih.govnih.gov Genera known to possess BSH enzymes include Lactobacillus, Bifidobacterium, Clostridium, Enterococcus, and Bacteroides. nih.govmdpi.com The liberation of the amino acid from the bile acid may serve as a source of carbon, nitrogen, and energy for some bacterial species. nih.gov
Following deconjugation, unconjugated this compound can undergo 7α-dehydroxylation, a multi-step pathway that converts it into the secondary bile acid deoxythis compound (DCA). youtube.comresearchgate.net This transformation is carried out by a small population of anaerobic bacteria, primarily from the Clostridium genus, which possess the bile acid-inducible (bai) gene cluster. nih.govresearchgate.net
Gut microbes can further modify this compound and its derivatives through epimerization, which alters the spatial orientation of hydroxyl groups on the steroid core. nih.gov This process is catalyzed by pairs of stereochemically distinct hydroxysteroid dehydrogenases (HSDHs) that act on the 3-, 7-, and 12-position hydroxyl groups. nih.govnih.gov For example, a 7α-hydroxyl group can be converted to a 7β-hydroxyl group through the sequential action of a 7α-HSDH and a 7β-HSDH, proceeding through a stable oxo-bile acid intermediate. researchgate.netnih.gov
These modifications, including epimerization and oxidation/reduction reactions catalyzed by HSDHs, change the physicochemical properties of bile acids, such as their hydrophilicity and toxicity. nih.govnih.gov The gut microbiota is also capable of other transformations, such as the oxidation of the 12α-hydroxyl group of this compound, a reaction catalyzed by 12α-HSDHs found in bacteria like Clostridium scindens. asm.orgnih.gov
| Transformation Process | Key Enzyme(s) | Substrate | Primary Product(s) | Associated Bacterial Genera |
|---|---|---|---|---|
| Deconjugation | Bile Salt Hydrolase (BSH) | Glycothis compound, Taurothis compound | This compound | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides nih.govmdpi.com |
| 7α-Dehydroxylation | Bile acid-inducible (bai) enzyme pathway | This compound | Deoxythis compound (DCA) | Clostridium youtube.comnih.gov |
| Epimerization / Oxidation | Hydroxysteroid Dehydrogenases (HSDHs) | This compound, Deoxythis compound | Oxo-bile acids, Epi-bile acids | Clostridium, Eubacterium, Bacteroides nih.govmdpi.comresearchgate.net |
Influence of this compound on Gut Microbiota Composition and Diversity
Bile acids, including this compound and its microbially-produced derivatives, exert a strong selective pressure on the gut microbiota, thereby shaping its composition and diversity. nih.govnorthampton.ac.uk They possess potent antimicrobial properties, primarily due to their ability to disrupt bacterial cell membranes. news-medical.net The extent of this antimicrobial activity is related to the structure and hydrophobicity of the bile acid. nih.gov
The conversion of primary this compound to the more hydrophobic secondary bile acid, deoxythis compound (DCA), is particularly significant. High concentrations of DCA can inhibit the growth of a wide range of intestinal bacteria. nih.gov This direct antimicrobial effect means that the metabolic activity of certain microbes can influence the survival of others, creating a complex web of interactions that structures the microbial community. nih.govnih.gov Conversely, some bacteria have evolved mechanisms to resist the antimicrobial effects of bile acids, and certain species, like Clostridium scindens, are associated with the production of secondary bile acids that can inhibit the growth of pathogens such as Clostridioides difficile. nih.gov The constant supplementation of specific bile acids can alter the diversity of the intestinal microbiota. news-medical.net
| Bile Acid Derivative | Effect | Affected Bacteria | Reference |
|---|---|---|---|
| Deoxythis compound (DCA) | Inhibition of growth at high concentrations | Clostridium perfringens, Bacteroides fragilis, Lactobacilli, Bifidobacteria | nih.gov |
| Secondary Bile Acids (general) | Inhibition of spore germination and growth | Clostridioides difficile | nih.gov |
Reciprocal Host-Microbe Metabolic Crosstalk in Bile Acid Homeostasis
The interaction between the host and the gut microbiota regarding bile acid metabolism is a bidirectional and reciprocal relationship. northampton.ac.uknih.gov This crosstalk is fundamental to maintaining systemic metabolic homeostasis. academax.com The host liver synthesizes primary bile acids from cholesterol, which are then acted upon by the gut microbiota. wikipedia.orgmdpi.com The resulting secondary bile acids, such as deoxythis compound, are not merely metabolic byproducts but act as important signaling molecules. wikipedia.orgnorthampton.ac.uk
Compound Glossary
| Compound Name |
|---|
| This compound |
| Chenodeoxythis compound |
| Cholesterol |
| Deoxythis compound |
| Epi-bile acids |
| Glycine |
| Glycothis compound |
| Lithothis compound |
| Oxo-bile acids |
| Taurine |
| Taurothis compound |
Synthetic Methodologies and Derivatization of Cholic Acid for Research
Chemoenzymatic Synthesis of Cholic Acid Derivatives
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for the selective modification of complex molecules like this compound. Enzymes, particularly lipases, provide high regioselectivity and stereoselectivity under mild reaction conditions, which is often difficult to achieve through purely chemical means.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) have been extensively utilized for the regioselective acylation of the hydroxyl groups of this compound. acs.org These enzymes, which naturally catalyze the hydrolysis of fats, can be employed in non-aqueous media to catalyze the reverse reaction: esterification, transesterification, and amidation. nih.govmdpi.com This capability allows for the targeted functionalization of one or more of the three hydroxyl groups (at positions C3, C7, and C12) on the this compound steroid nucleus.
The regioselectivity of lipase-catalyzed reactions on this compound is influenced by several factors, including the source of the lipase (B570770), the nature of the acyl donor, the solvent, and the reaction temperature. For instance, studies have shown that it is possible to obtain mono- and diacetylated derivatives of this compound with high yields by carefully selecting the enzyme and reaction conditions. acs.org Due to its distinct structure with three hydroxyl groups, this compound often behaves differently in enzymatic reactions compared to other bile acids like deoxycholic or lithothis compound. acs.org For example, Candida antarctica lipase B has been shown to be a highly effective catalyst for these transformations. researchgate.net The mechanism of lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi kinetic model, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. nih.gov
| Substrate | Lipase Source | Acyl Donor | Solvent | Major Product | Selectivity/Yield |
|---|---|---|---|---|---|
| This compound Methyl Ester | Candida antarctica Lipase B | Vinyl Acetate (B1210297) | Toluene | 3-O-acetyl-cholic acid methyl ester | High regioselectivity for the 3-OH group |
| Deoxythis compound Methyl Ester | Candida cylindracea Lipase | Trichloroethyl butanoate | Anhydrous Benzene | 3α-O-butanoyldeoxythis compound, methyl ester | High conversion to a single product |
Chemical Synthesis of this compound Analogues
While chemoenzymatic methods offer high selectivity, chemical synthesis provides broader versatility in the types of modifications that can be introduced to the this compound scaffold. These methods allow for the creation of a wide range of analogues with diverse functionalities.
The differential reactivity of the three hydroxyl groups on the this compound steroid nucleus can be exploited for selective chemical modification. In acylation reactions using agents like methacryloyl chloride, the general order of reactivity of the secondary hydroxyl groups is C3 > C12 > C7. nih.gov By controlling the stoichiometry of the acylating agent, it is possible to vary the number of substitutions and obtain mono-, di-, or tri-acylated derivatives. nih.govacs.org For example, derivatives of this compound with multiple methacrylate (B99206) groups have been synthesized using methacrylic acid, methacryloyl chloride, or methacrylic anhydride (B1165640) as acylating agents. nih.govacs.org
Other chemical modifications include the oxidation of the hydroxyl groups to keto groups. mdpi.commagtech.com.cn Regioselective oxidation can be achieved by choosing appropriate oxidizing agents and reaction conditions. For example, the hydroxyl group at C7 can be selectively oxidized using potassium dichromate in acetic acid. magtech.com.cn The selective oxidation of the C3 hydroxyl group of methyl cholate (B1235396) can be accomplished using silver carbonate on Celite. mdpi.commagtech.com.cn These keto derivatives serve as important intermediates for further synthetic transformations. magtech.com.cn
| Reaction Type | Reagent | Observed Reactivity Order of OH Groups | Reference |
|---|---|---|---|
| Acylation | Methacryloyl chloride | C3 > C12 > C7 | nih.gov |
| Oxidation | Potassium dichromate/Acetic acid | Selective for C7-OH | magtech.com.cn |
| Oxidation | Silver carbonate on Celite | Selective for C3-OH (on methyl cholate) | mdpi.commagtech.com.cn |
In recent years, modern synthetic methodologies have been applied to this compound to create more complex and functional architectures. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for synthesizing this compound derivatives. nih.govresearchgate.netwikipedia.org This reaction allows for the straightforward linkage of this compound units to other molecules or scaffolds via a stable 1,2,3-triazole ring. nih.govnih.gov
This approach has been used to synthesize novel steroid bioconjugates by reacting propargyl esters of this compound with azide-functionalized sterols. nih.gov Furthermore, click chemistry has enabled the creation of "quasi-podands," which are acyclic molecules with multiple arms emanating from a central core. nih.govnih.gov In these structures, three this compound derivatives, functionalized with a terminal alkyne, are "clicked" onto a central hub molecule, such as 1,3,5-tris(azidomethyl)benzene. nih.govnih.gov The resulting quasi-podands have a well-defined three-dimensional structure where the this compound units are spatially arranged, making them promising candidates for applications in molecular recognition and supramolecular chemistry. nih.govnih.govacs.org
Academic Applications of this compound Derivatives in Supramolecular Chemistry and Molecular Recognition
The amphiphilic nature and rigid, concave scaffold of this compound make it an excellent building block for the construction of supramolecular assemblies and host molecules for molecular recognition. nih.govmdpi.com The ability to selectively functionalize its hydroxyl groups and carboxylic acid tail allows for the fine-tuning of its self-assembly properties and binding capabilities.
This compound derivatives have been extensively used as low-molecular-mass gelators (LMMGs) to form supramolecular gels in both aqueous and organic solvents. magtech.com.cnresearchgate.net The self-assembly of these derivatives into fibrous networks through non-covalent interactions, such as hydrogen bonding and van der Waals forces, leads to the entrapment of solvent molecules and the formation of a gel. researchgate.net For example, supramolecular hydrogels have been created from polymers bearing this compound and β-cyclodextrin pendants, where the gelation is driven by the inclusion complex formation between the two moieties. acs.orgacs.org These hydrogels can exhibit interesting properties like self-healing and thermo-reversibility. acs.orgacs.org
In the field of molecular recognition, this compound-based molecules have been designed as receptors for a variety of guest species. The concave shape of the steroid nucleus can be utilized to create binding pockets, and functional groups can be strategically placed to interact with specific guests. These "cholaphanes" and other macrocyclic structures derived from this compound have shown the ability to recognize and bind carbohydrates and anions. nih.govmdpi.com Acyclic this compound derivatives have also been developed as anion-binding receptors, where the hydroxyl groups or synthetically introduced amide groups can form hydrogen bonds with oxoanions. nih.gov The development of this compound-based chemosensors, which can signal the presence of metal ions or other species, is another active area of research. uniroma1.it
Advanced Analytical Techniques for Cholic Acid and Its Metabolites
Chromatography-Mass Spectrometry Platforms for Bile Acid Profiling
The coupling of chromatographic separation with mass spectrometric detection has become the gold standard for bile acid analysis, providing unparalleled specificity and sensitivity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands out as a preferred technology for the precise and rapid detection of bile acids. tandfonline.comnih.gov Its advantages include the ability to detect a wide array of bile acid types in a shorter analysis time compared to conventional HPLC-MS/MS. tandfonline.com This high-throughput capability is essential for large-scale clinical or toxicological studies. frontiersin.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, improved sensitivity, and faster separations. bohrium.com
A typical UPLC-MS/MS method for cholic acid analysis involves reversed-phase chromatography, often with a C18 column, and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually containing additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. nih.govmdpi.com The detection is commonly performed using an electrospray ionization (ESI) source operating in negative ion mode, as the carboxylic acid group of this compound is readily deprotonated. aragen.com Multiple Reaction Monitoring (MRM) is a frequently used scan mode in tandem mass spectrometry that provides optimal selectivity and accurate quantification of bile acids. tandfonline.comaragen.com
Method validation studies have demonstrated the robustness and reliability of UPLC-MS/MS for this compound quantification. For instance, a validated method for this compound in human plasma and gall bladder bile showed a calibration range of 0.005–5 µg/mL with a high coefficient of determination (R²) of 0.9995. youtube.com The method exhibited excellent sensitivity with a limit of detection (LOD) of 0.001 µg/mL and a lower limit of quantification (LOQ) of 0.005 µg/mL. youtube.com Recoveries were reported to be between 96.8–101.3% for intra-day assays and 98.4–111.0% for inter-day assays, indicating high accuracy and precision. youtube.com
| Parameter | Reported Value | Source |
| Linearity (R²) | >0.99 | nih.gov |
| Calibration Range | 0.005 - 5 µg/mL | youtube.com |
| Limit of Detection (LOD) | 0.001 µg/mL | youtube.com |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |
| Intra-assay Precision | <10% | nih.gov |
| Inter-assay Precision | <10% | nih.gov |
| Accuracy | 85-115% | nih.gov |
| Recovery | 92-110% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) and Required Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for bile acid analysis, often employed when highly reliable separation of structurally similar compounds is necessary. shimadzu.com Due to the low volatility and thermal instability of bile acids like this compound, a crucial prerequisite for GC-MS analysis is derivatization. nih.gov This process converts the polar functional groups (hydroxyl and carboxyl groups) into less polar, more volatile derivatives suitable for gas chromatography. shimadzu.com
A common derivatization strategy involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This approach is favored because the resulting trimethylsilyl (B98337) derivatives are more stable than those formed by trimethylsilylation of both functional groups simultaneously. shimadzu.com Various silylating reagents are used, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with catalysts like trimethylchlorosilane (TMCS). researchgate.netnssresearchjournal.com Microwave-assisted derivatization has been shown to significantly reduce reaction times from over an hour to just a few minutes. researchgate.netsemanticscholar.org
Following derivatization, the sample is injected into the GC-MS system. The separation is typically achieved on a capillary column, such as a DB5-MS, and the mass spectrometer is operated in electron ionization (EI) mode. nih.gov For quantitative analysis, selected ion monitoring (SIM) is frequently used to enhance sensitivity and specificity by monitoring characteristic fragment ions of the derivatized this compound. nih.gov For example, in a microwave-assisted derivatization method, the m/z 426 ion was used for the quantification of this compound. semanticscholar.org
Validation of GC-MS methods for this compound has demonstrated good linearity and precision. One study reported linearity for this compound between 0.78 and 20.0 µg/mL, with a limit of quantification (LOQ) of 0.23 µg/mL and a precision ranging from 1.08% to 9.32% CV. researchgate.net Another quantitative analysis of 22 bile acids, including this compound, confirmed a dynamic range of 100 times or more and excellent linearity with a coefficient of determination (R²) of ≥ 0.995 for all compounds. shimadzu.com
| Parameter | Reported Value | Source |
| Linearity Range | 0.78 - 20.0 µg/mL | researchgate.net |
| Coefficient of Determination (R²) | ≥ 0.995 | shimadzu.com |
| Limit of Quantification (LOQ) | 0.23 µg/mL | researchgate.net |
| Precision (CV) | 1.08% - 9.32% | researchgate.net |
| Derivatization Reagents | BSTFA + 1% TMCS, MSTFA | researchgate.netnssresearchjournal.com |
| Derivatization Method | Microwave-assisted, Conventional heating | researchgate.netsemanticscholar.org |
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted and powerful technique for the analysis of this compound and its metabolites in various biological matrices. frontiersin.orgnih.gov It offers high sensitivity and specificity, making it a mainstream method for bile acid profiling. nih.gov Compared to GC-MS, HPLC-MS/MS has the advantage of simpler sample preparation, often not requiring the derivatization step that is essential for gas chromatography. nih.gov
In a typical HPLC-MS/MS setup for this compound analysis, separation is achieved on a reversed-phase column, most commonly a C18 column. frontiersin.orgresearchgate.net The mobile phase usually consists of a mixture of an aqueous component (often with additives like ammonium acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile. researchgate.netresearchgate.net The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, is operated in negative ion mode for the detection of this compound. aragen.com The use of tandem mass spectrometry with techniques like multiple reaction monitoring (MRM) allows for highly selective and accurate quantification. tandfonline.comaragen.com
Validated HPLC-MS/MS methods have demonstrated excellent performance for the quantification of this compound. For example, one method for analyzing 15 bile acid species in serum reported a wide linear range from 5 ng/mL to 5000 ng/mL with a high regression coefficient (>0.99). nih.gov The accuracy of this method was found to be between 85–115%, with both intra- and inter-assay imprecision being less than 10%. nih.gov The recovery rates ranged from 92% to 110%. nih.gov Another study focusing on conjugated bile acids reported a detection limit of 1 ng and linearity up to 100 ng, with recoveries ranging from 71.73% to 95.92%. researchgate.net
| Parameter | Reported Value | Source |
| Linearity (R²) | >0.99 | nih.gov |
| Linearity Range | 5 - 5000 ng/mL | nih.gov |
| Limit of Detection | 1 ng | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |
| Intra-assay Precision | <10% | nih.gov |
| Inter-assay Precision | <10% | nih.gov |
| Accuracy | 85-115% | nih.gov |
| Recovery | 71.73% - 95.92% | researchgate.net |
Other Chromatographic and Spectroscopic Approaches
While chromatography-mass spectrometry platforms are dominant, other chromatographic and spectroscopic methods are also employed for the analysis of this compound, each with its own set of advantages and limitations.
High Performance Liquid Chromatography (HPLC) with Alternative Detectors
High-Performance Liquid Chromatography (HPLC) can be coupled with various detectors other than mass spectrometry for the analysis of this compound. frontiersin.org A common choice is the ultraviolet (UV) detector; however, bile acids like this compound have very weak UV absorption, which limits the sensitivity of this approach. frontiersin.orgmfd.org.mk To overcome this, detection is often performed at low wavelengths, around 200 nm. mfd.org.mknih.gov
To enhance sensitivity, pre- or post-column derivatization with a fluorescent tag is a widely used strategy when employing a fluorescence detector (FLD). nih.govnih.gov This approach significantly improves the detection limits. For instance, a method using 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (B104242) (DBCETS) as a fluorescent labeling reagent reported detection limits for bile acids in the range of 0.42-0.70 ng/mL. nih.gov Another alternative is the evaporative light scattering detector (ELSD), which is a "universal" detector that can detect any non-volatile analyte and provides a response that is more uniform across different bile acids compared to UV detection. bohrium.comnih.gov Refractive index (RI) detectors have also been used, but they are generally less sensitive and not suitable for gradient elution. bohrium.comnih.gov
A validated RP-HPLC method with RI detection for the quantitative determination of impurities in this compound bulk drugs demonstrated good accuracy, with recoveries ranging from 91.3% to 109.3% for related impurities. akjournals.com For HPLC-UV methods, one study for the analysis of ursodeoxythis compound reported a limit of detection of 99 ng/mL and a limit of quantification of 303 ng/mL. mfd.org.mk
| Detector | Derivatization | Reported Detection Limit | Source |
| UV (200 nm) | None | - | mfd.org.mknih.gov |
| Fluorescence (FLD) | Required (e.g., with DBCETS) | 0.42-0.70 ng/mL | nih.gov |
| Evaporative Light Scattering (ELSD) | None | - | bohrium.comnih.gov |
| Refractive Index (RI) | None | - | bohrium.comnih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation of this compound from other bile acids and lipids. youtube.comrockefeller.edu It is a form of planar chromatography where a thin layer of an adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate or plastic sheet, serving as the stationary phase. rockefeller.eduresearchgate.net The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase, a solvent system that moves up the plate by capillary action. youtube.com
For the separation of bile acids like this compound, a common mobile phase consists of a mixture of non-polar and polar solvents, such as n-hexane, ethyl acetate, methanol, and acetic acid in specific ratios. tandfonline.comresearchgate.net The polarity of the mobile phase is optimized to achieve good separation of the bile acids based on their differing polarities. youtube.com
Since bile acids are colorless, a visualization step is required to detect the separated spots. A common method is to spray the plate with a visualizing reagent followed by heating. tandfonline.comresearchgate.net Sulfuric acid, often in a solution with methanol, is a robust reagent that produces visible spots. tandfonline.comresearchgate.net Phosphomolybdic acid is another frequently used visualizing agent. tandfonline.comresearchgate.net The intensity of the spots can be quantified using a densitometer, allowing for semi-quantitative analysis. researchgate.net The separation efficiency is evaluated by parameters such as the resolution (Rs) and separation factor (α). tandfonline.comresearchgate.net
| Stationary Phase | Mobile Phase Example | Visualization Reagent | Source |
| Silica Gel 60 | n-hexane-ethyl acetate–methanol‐acetic acid (20:20:5:2, v/v/v/v) | Sulfuric acid in methanol (1:19, v/v) | tandfonline.comresearchgate.net |
| Silica Gel 60 | - | 10% Phosphomolybdic acid in ethanol | tandfonline.com |
Enzymatic and Immunological Assays for Total Bile Acid Quantitation
Enzymatic assays are a common method for the routine quantification of total bile acids (TBAs) in serum and other biological samples. nih.govresearchgate.net These assays typically rely on the activity of the bacterial enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov The principle involves an enzyme-driven reaction where, in the presence of bile acids, thio-NAD+ is reduced to thio-NADH. cellbiolabs.comcellbiolabs.com The increase in thio-NADH concentration can then be measured colorimetrically by the change in absorbance, which is proportional to the total amount of 3α-hydroxy bile acids in the sample. cellbiolabs.comcellbiolabs.com Commercially available kits based on this enzyme cycling method facilitate the detection of TBA in a 96-well plate format. nih.govcellbiolabs.com
While widely used, enzymatic methods have notable limitations. A primary drawback is their lack of specificity; they can only detect the total concentration of bile acids containing a 3α-hydroxyl group and cannot distinguish between individual bile acid species like this compound, chenodeoxythis compound, or their conjugates. nih.gov Furthermore, these assays cannot detect bile acids where the 3α-hydroxyl group has been modified, for instance, by sulfation or glucuronidation. nih.gov Research has shown significant variability in the reaction response for different bile acids, which can lead to a marked underestimation of the total bile acid concentration, particularly in samples with an atypical bile acid profile, such as in cholestatic sera. nih.govresearchgate.net For example, relative signal intensities can range from 100% for a reference like glycothis compound to as low as 20% for α-murithis compound. nih.govresearchgate.net
Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative for bile acid detection. nih.gov ELISA combines the specificity of antigen-antibody interactions with the signal amplification of an enzymatic reaction, allowing for quantitative analysis with high sensitivity, often reaching the nanogram level. nih.gov This method can be used to detect bile acid concentrations in samples like saliva, where enzymatic methods may not be sensitive enough. nih.gov Specific ELISA kits are also available for individual bile acids, such as this compound. cellbiolabs.com
| Assay Type | Principle | Advantages | Disadvantages | Source(s) |
| Enzymatic Assay | Based on 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme activity. | Commercially available, widely used for total bile acid (TBA) measurement. | Non-specific, cannot distinguish bile acids, may underestimate TBA in atypical samples. | nih.gov, nih.gov, researchgate.net |
| ELISA | Uses specific antigen-antibody binding for detection. | High sensitivity (ng level), can be specific for individual bile acids. | Less commonly used for routine TBA than enzymatic methods. | nih.gov, cellbiolabs.com |
Methodological Challenges in this compound Isomer and Metabolite Discrimination
A significant methodological challenge in the analysis of this compound and its related compounds is the effective discrimination between its various isomers and metabolites. Bile acids exist as a complex mixture of structurally similar compounds, including numerous stereoisomers, which can be difficult to separate and quantify accurately.
One of the primary challenges is the separation of isomeric bile acids. For example, the complete simultaneous separation of dihydroxylated bile acids using chromatographic techniques is complicated by the presence of isomers that differ only in the spatial orientation of their hydroxyl groups. tandfonline.com Techniques like Supercritical Fluid Chromatography (SFC) have been explored to improve the separation of these isomeric acids. tandfonline.com
Another major challenge arises from the limitations of commonly used quantitation methods. Enzymatic assays that measure total bile acids (TBA) based on the 3α-hydroxysteroid dehydrogenase enzyme are non-specific. nih.govnih.gov They cannot differentiate between this compound, its epimer ursothis compound, or other bile acids like chenodeoxythis compound and deoxythis compound. nih.gov This lack of specificity means that while a total concentration is obtained, crucial information about the relative abundance of individual bile acids, which can be clinically significant, is lost. nih.gov
Computational and Theoretical Approaches in Cholic Acid Research
Physiology-Based Pharmacokinetic (PBPK) Modeling of Cholic Acid Distribution and Metabolism
Physiology-based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. rsc.org These models are built on physiological principles and are composed of multiple compartments representing organs and tissues, interconnected by blood flow. rsc.orgnih.gov
In the context of this compound, PBPK models have been developed to describe its complex enterohepatic circulation. nih.govnih.gov These models mathematically represent the key physiological processes involved, including:
Hepatic Synthesis: The production of this compound from cholesterol in the liver. nih.gov
Conjugation: The attachment of glycine (B1666218) or taurine (B1682933) to this compound in the liver. nih.gov
Biliary Secretion: The transport of conjugated this compound into the bile. nih.gov
Gallbladder Dynamics: The storage and meal-triggered emptying of bile from the gallbladder. nih.govresearchgate.net
Intestinal Transit and Absorption: The movement through and absorption from the jejunum, ileum, and colon. nih.gov
Bacterial Biotransformations: The deconjugation and dehydroxylation of this compound by gut microbiota. nih.gov
Portal and Systemic Circulation: The transport of reabsorbed this compound back to the liver and its distribution throughout the body. nih.gov
A multicompartmental PBPK model for this compound can be aggregated into several key physiological spaces, as detailed in the table below. nih.gov
Table 1: Physiological Spaces in a this compound PBPK Model
| Physiological Space | Primary Functions Modeled |
|---|---|
| Liver | Synthesis, conjugation, uptake from portal blood |
| Gallbladder | Storage and regulated release of bile acids |
| Bile Ducts | Transport of bile to the intestine |
| Jejunum | Intestinal transit, passive absorption |
| Ileum | Active transport and reabsorption |
| Colon | Bacterial transformations, passive absorption |
| Portal Blood | Transport from the intestine to the liver |
| Sinusoidal Blood | Blood space within the liver |
| General Circulation | Distribution to other tissues and organs |
These models have successfully simulated this compound metabolism over a 24-hour period, with results showing good agreement with experimental data for serum bile acid levels and hepatic secretion rates. nih.gov Furthermore, PBPK models are valuable tools for exploring the impact of diseases or drug interactions on this compound homeostasis. researchgate.netmdpi.com For instance, they can be used to simulate how a drug that inhibits a key bile acid transporter, like the bile salt export pump (BSEP), might lead to cholestasis. researchgate.net
Molecular Docking and Dynamics Simulations of this compound-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, like this compound, and a protein receptor at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It evaluates different binding poses and scores them based on factors like binding energy. mdpi.comMolecular dynamics simulations provide insights into the time-dependent behavior of the ligand-receptor complex, revealing the stability of the interaction and the conformational changes that may occur upon binding. figshare.com
These methods have been instrumental in elucidating the interactions between this compound and its derivatives with key nuclear receptors and G protein-coupled receptors.
Farnesoid X Receptor (FXR): FXR is a primary nuclear receptor for bile acids. rsc.org Docking and MD simulations have been used to understand the structural basis of FXR activation by bile acids. rsc.orgfigshare.com These studies have shown how the specific A/B ring juncture of bile acids is crucial for ligand discrimination and how binding triggers a conformational change in the receptor, leading to its activation. rsc.org Simulations have also explored the dynamic nature of the full-length FXR-RXR heterodimer bound to DNA, revealing the role of the receptor's hinge region in interdomain communication and ligand-induced interactions. figshare.com
Takeda G-protein-coupled receptor 5 (TGR5): TGR5 is a G protein-coupled receptor that mediates non-genomic actions of bile acids. nih.gov Integrated computational and experimental approaches have been used to determine the binding mode of bile acids to TGR5. nih.gov Molecular docking studies on this compound derivatives have helped identify key amino acid residues, such as Thr131, that are important for binding and allosteric modulation of the receptor. researchgate.net These findings provide a basis for designing more potent and selective TGR5 agonists. nih.gov
Vitamin D Receptor (VDR): The VDR also acts as a bile acid sensor, binding to lithothis compound, a metabolite of this compound. nih.govresearchgate.net Structural and simulation studies have revealed a unique binding mechanism where two molecules of lithothis compound bind to the VDR, one in the canonical ligand-binding pocket and a second at an alternative surface site. nih.govresearchgate.net MD simulations indicated that the binding of the second molecule is crucial for stabilizing the active conformation of the receptor. nih.govresearchgate.net
Table 2: Key Receptors for this compound and Derivatives Studied by Molecular Simulations
| Receptor | Receptor Type | Key Insights from Simulations |
|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Structural basis for activation, role of A/B ring juncture, ligand-induced conformational changes. rsc.orgfigshare.com |
| Takeda G-protein-coupled receptor 5 (TGR5) | G Protein-Coupled Receptor | Identification of key amino acid residues for binding, understanding allosteric modulation. nih.govresearchgate.net |
| Vitamin D Receptor (VDR) | Nuclear Receptor | Revealed a unique dual-ligand binding mode for activation by lithothis compound. nih.govresearchgate.net |
Quantum Chemical Studies and Conformational Analysis of this compound (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. springernature.com These calculations provide a deep understanding of a molecule's inherent properties, such as its conformational preferences and reactivity.
For this compound, a combination of DFT calculations and Nuclear Magnetic Resonance (NMR) spectroscopy has been used to perform a thorough conformational analysis. nih.govmdpi.comnih.gov The flexible side chain of this compound allows it to adopt various shapes, and understanding these conformations is crucial as they can influence its biological activity. mdpi.comnih.gov
This research has identified three major low-energy conformations for the this compound side chain: nih.govmdpi.comnih.gov
'Extended' conformation: This is the global minimum energy state where the side chain is fully stretched out. nih.govmdpi.com
'Semi-extended' conformation: A local energy minimum where the side chain is partially folded. nih.govmdpi.com
'Folded' conformation: In this state, the side chain folds back towards the steroid nucleus, sometimes stabilized by an intramolecular hydrogen bond. nih.govmdpi.com
The 'extended' and 'semi-extended' conformations are frequently observed when this compound is bound to its biological targets in co-crystallized structures. mdpi.comnih.gov In contrast, the 'folded' conformation has been primarily observed in NMR studies in solution. mdpi.comnih.gov This detailed conformational landscape provides a foundation for interpreting the diverse biological functions of this compound and for designing structurally constrained analogues with specific pharmacophoric features. mdpi.comnih.gov
Table 3: Major Conformations of this compound Identified by DFT and NMR
| Conformation | Description | Observed Context |
|---|---|---|
| Extended | Side chain is fully stretched out; global energy minimum. nih.govmdpi.com | Bioactive conformation in co-crystallized structures. mdpi.comnih.gov |
| Semi-extended | Side chain is partially folded; a local energy minimum. nih.govmdpi.com | Bioactive conformation in co-crystallized structures. mdpi.comnih.gov |
| Folded | Side chain folds back towards the steroid nucleus. nih.govmdpi.com | Observed in NMR studies in solution. mdpi.comnih.gov |
Predictive Algorithms for this compound Bioactivity and Metabolic Fate
Predictive algorithms, including machine learning and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to forecast the biological activity and metabolic fate of chemical compounds like this compound. nih.govresearchgate.net These in silico tools can screen large numbers of molecules and prioritize them for further experimental testing.
Machine Learning: Machine learning algorithms can be trained on datasets of molecules with known properties to identify patterns and build predictive models. mdpi.com For instance, machine learning models, such as Support Vector Machines (SVM), have been developed using metabolomics data to identify key bile acids, including this compound, that can differentiate between bile from different animal species. nih.gov In one study, this compound, along with taurodeoxythis compound (TDCA), glycothis compound (GCA), and glycochenodeoxythis compound (GCDCA), were identified as key markers with anti-inflammatory activity. nih.gov Such models can be used to accurately evaluate unknown samples based on the concentration of these markers. nih.gov Other applications include using machine learning to analyze plasma bile acid profiles to distinguish between different biliary diseases. mdpi.com
QSAR Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property (e.g., absorption, metabolism). frontiersin.org These models use molecular descriptors—numerical values that characterize the topological, geometrical, or physicochemical properties of a molecule—to predict the properties of new or untested compounds. frontiersin.org Tools like AdmetSAR and pkCSM provide predictions for a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.orgresearchgate.net For this compound and its derivatives, QSAR models can be used to predict parameters such as:
Intestinal absorption
Plasma protein binding
Interaction with metabolic enzymes (e.g., Cytochrome P450s)
Interaction with drug transporters
Potential for hepatotoxicity
While comprehensive QSAR models specifically for this compound's complete metabolic fate are complex, various in silico tools can predict its biotransformation. frontiersin.org Software like BioTransformer, Meteor, and TIMES can simulate Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic reactions, predicting potential metabolites of this compound. frontiersin.org These predictive approaches are valuable for understanding how structural modifications to the this compound scaffold might influence its bioactivity and metabolism, thereby guiding the development of new bile acid-based therapeutics. researchgate.net
Comparative Physiological Research and Model Systems in Cholic Acid Studies
In Vivo Animal Models for Investigating Cholic Acid Metabolism and Signaling
In vivo animal models, particularly mice, are fundamental tools for dissecting the complex pathways of this compound metabolism and its intricate signaling roles. nih.govnih.gov These models allow researchers to study the entire physiological system, including the enterohepatic circulation, which is crucial for bile acid homeostasis. nih.gov By manipulating these models, scientists can gain insights into how this compound influences lipid, glucose, and energy metabolism. nih.govnih.gov
Animal models are essential for understanding the multifaceted nature of hepatic fibrosis and other liver diseases where this compound metabolism is implicated. mdpi.com They provide a platform to investigate the interplay between different cell types and organ systems that cannot be fully replicated in vitro. mdpi.com For instance, studies using mouse models have been instrumental in elucidating the major pathways of bile acid biosynthesis and the molecular mechanisms that regulate them. nih.govnih.gov
The C57BL/6J mouse is a widely used inbred strain in metabolic research, including studies on diet-induced obesity and atherosclerosis where this compound is often a component of the experimental diet. jax.org While valuable, it is important to acknowledge the inherent differences between animal models and humans when translating research findings. nih.govnih.gov Hamsters, for example, have a bile acid metabolism that more closely resembles that of humans, though mice remain the preferred model due to their genetic tractability and other practical advantages. nih.gov
Application of Genetically Modified Organism Models (e.g., Cyp7a1-deficient mice)
Genetically modified organism (GMO) models, especially knockout mice, have revolutionized the study of this compound. nih.gov By deleting specific genes involved in bile acid synthesis, researchers can investigate the function of individual enzymes and the consequences of their absence. nih.govresearchgate.net
Furthermore, backcrossing Cyp7a1-/- mice onto a C57BL/6J genetic background has produced a viable model with a reduced bile acid pool but normal growth, allowing for more nuanced studies into the metabolic effects of altered bile acid composition. nih.govfao.org These mice show improved glucose sensitivity, which is reversible with this compound supplementation, highlighting the role of bile acid composition, not just pool size, in metabolic regulation. nih.govfao.org
Other knockout models, such as those deficient in Cyp8b1, the enzyme responsible for the 12α-hydroxylation step in this compound synthesis, and double knockout models like Cyp7a1-/-/Cyp27a1-/-, have further advanced our understanding of the distinct roles of different bile acids and their synthesis pathways. nih.govresearchgate.netnih.gov For example, studies on Cyp27a1/ApoE double knockout mice have shown that this compound can downregulate the expression of hepatic Cyp7a1. frontiersin.org
| Genetically Modified Model | Key Gene Deficiency | Primary Phenotype Related to this compound | Key Research Findings |
|---|---|---|---|
| Cyp7a1-/- Mouse | Cholesterol 7α-hydroxylase (CYP7A1) nih.goveurekalert.org | Depleted bile acid pool, reduced this compound synthesis. nih.gov | Demonstrates the role of the bile acid pool in cholesterol absorption and the ability of this compound supplementation to reverse metabolic defects. nih.govnih.gov |
| Cyp8b1-/- Mouse | Sterol 12α-hydroxylase (CYP8B1) nih.gov | Inability to synthesize this compound. ingentaconnect.com | Highlights the role of CYP8B1 in determining the this compound to chenodeoxythis compound ratio and its impact on lipid metabolism. ingentaconnect.com |
| Cyp27a1/ApoE Double Knockout Mouse | Sterol 27-hydroxylase (CYP27A1) and Apolipoprotein E (ApoE) frontiersin.org | Protected from atherosclerosis with up-regulated hepatic Cyp7a1. frontiersin.org | This compound feeding downregulates Cyp7a1 expression, providing insights into feedback regulation. frontiersin.org |
Species-Specific Differences in this compound Biosynthesis and Pool Composition
Significant species-specific differences exist in the biosynthesis and composition of the bile acid pool, which is a critical consideration when extrapolating findings from animal models to human physiology. nih.govnih.govresearchgate.net While this compound is a major primary bile acid in humans, its relative abundance and the presence of other bile acids can vary considerably among different species. wikipedia.org
One of the most notable differences is between humans and rodents. nih.gov In mice, a significant portion of chenodeoxythis compound is converted to the more hydrophilic muricholic acids by the enzyme Cyp2c70, a pathway that is absent in humans. eurekalert.orgnih.gov This results in a more hydrophilic bile acid pool in mice compared to humans. nih.gov The presence of these muricholic acids can antagonize the farnesoid X receptor (FXR), a key nuclear receptor in bile acid signaling, leading to differences in the regulation of bile acid and cholesterol metabolism between the two species. nih.gov
Furthermore, the conjugation of bile acids with amino acids also differs. In humans, bile acids are conjugated with both glycine (B1666218) and taurine (B1682933), with glycine conjugates being more predominant. researchgate.net In contrast, mice almost exclusively use taurine for conjugation. researchgate.net These differences in hydrophilicity and conjugation patterns can affect the cytotoxicity and signaling properties of bile acids. nih.gov
Other species also exhibit unique bile acid profiles. For example, adult pigs synthesize hyothis compound instead of this compound as their primary trihydroxy bile acid. ingentaconnect.com The different position of the hydroxyl group in hyothis compound compared to this compound significantly alters its physicochemical properties. ingentaconnect.com
| Species | Predominant Primary Bile Acids | Key Enzymes/Pathways | Bile Acid Conjugation |
|---|---|---|---|
| Human | This compound, Chenodeoxythis compound wikipedia.org | CYP7A1, CYP8B1 eurekalert.org | Primarily Glycine, also Taurine researchgate.net |
| Mouse | This compound, Chenodeoxythis compound, Muricholic acids eurekalert.orgnih.gov | Cyp2c70 for murithis compound synthesis nih.gov | Almost exclusively Taurine researchgate.net |
| Pig | Hyothis compound, Chenodeoxythis compound ingentaconnect.com | Enzyme for 6α-hydroxylation in hyothis compound synthesis ingentaconnect.com | Data not specified |
| Rabbit | Data not specified | Data not specified | Almost exclusively Glycine researchgate.net |
| Dog | Data not specified | Data not specified | Almost exclusively Taurine researchgate.net |
In Vitro and Ex Vivo Cellular and Tissue Models for this compound Research (e.g., organoids, primary cell cultures)
In vitro and ex vivo models provide powerful platforms to investigate the cellular and molecular mechanisms of this compound action in a controlled environment. researchgate.net These models, which include primary cell cultures and organoids, complement in vivo studies by allowing for detailed mechanistic investigations that are not always feasible in whole animals. researchgate.netnih.gov
Primary cell cultures, which are cells freshly isolated from living tissue, more closely mimic the physiological state of cells in vivo compared to immortalized cell lines. Primary human hepatocytes, for instance, are used to study bile acid synthesis and its regulation. nih.gov These cultures have been shown to produce both this compound and chenodeoxythis compound, allowing researchers to examine the factors that influence their production. nih.gov Similarly, primary human cholangiocytes, the epithelial cells lining the bile ducts, are crucial for studying bile modification and diseases affecting the biliary system. sigmaaldrich.com
The development of organoid technology has further revolutionized in vitro research. nih.govcam.ac.uk Organoids are three-dimensional structures grown from stem cells that can self-organize and mimic the structure and function of an organ on a smaller scale. nih.gov Liver and biliary organoids have emerged as valuable models for studying cholestasis and the enterohepatic circulation. cam.ac.uknih.gov For example, recent research has shown that incorporating bile acids into the culture medium can promote the long-term growth and proliferation of human induced pluripotent stem cell (iPSC)-derived liver organoids, creating more stable and functional models for studying chronic liver diseases. drugtargetreview.comgeneonline.com These organoid systems can recapitulate key functions like bile acid uptake and signaling, offering a platform for high-throughput drug screening and personalized medicine. cam.ac.uknih.gov
| Model System | Description | Application in this compound Research | Key Findings/Advantages |
|---|---|---|---|
| Primary Human Hepatocytes | Hepatocytes isolated directly from human liver tissue. nih.gov | Studying the synthesis and regulation of primary bile acids, including this compound. nih.gov | Can produce cholic and chenodeoxycholic acids, allowing for the study of factors influencing their synthesis rates. nih.gov |
| Primary Human Cholangiocytes | Epithelial cells isolated from the intrahepatic bile ducts. sigmaaldrich.com | Investigating bile modification and diseases of the biliary tract where this compound plays a role. sigmaaldrich.com | Provides a model for studying the function of bile duct cells in health and disease. sigmaaldrich.com |
| Liver Organoids | 3D structures derived from stem cells that mimic liver architecture and function. nih.govdrugtargetreview.com | Modeling liver development, disease, and the effects of bile acids on liver cells. drugtargetreview.comgeneonline.com | Bile acid supplementation in culture enhances organoid longevity and function, providing a robust model for chronic liver disease research. drugtargetreview.comgeneonline.com |
| Biliary Organoids | 3D structures of cholangiocytes derived from primary tissue or iPSCs. cam.ac.uk | Recapitulating cholangiocyte functions such as bile acid transport and homeostasis. cam.ac.uk | Can be used to model cholestasis and for high-throughput drug screening. cam.ac.uk |
| Coupled Intestine-Liver Organoids | A system where intestinal and liver organoids are physically linked to study inter-organ communication. nih.gov | Modeling the enterohepatic circulation of bile acids and signaling between the gut and liver. nih.gov | Demonstrates in vitro recapitulation of the FGF19-CYP7A1 signaling axis in response to bile acids. nih.gov |
Emerging Research Directions and Future Challenges in Cholic Acid Studies
Integration of Multiomics Approaches for Comprehensive Cholic Acid Pathway Analysis
To gain a holistic understanding of this compound's role in health and disease, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the this compound pathway and its interactions with other biological systems. scispace.comnih.gov
By combining these different "omics" datasets, scientists can move beyond a one-dimensional view and begin to understand the complex interplay of genes, proteins, and metabolites that govern this compound homeostasis. scispace.comfrontiersin.org For instance, a multi-omics study on hepatocellular carcinoma (HCC) integrated transcriptomic, glycoproteomic, and metabolomic data, identifying the Farnesoid X receptor (FXR)/Retinoid X receptor (RXR) activation pathway as a key player represented across these different molecular layers. scispace.com This integrative approach allows for the identification of robust biomarker candidates and provides deeper insights into the molecular mechanisms driving diseases. scispace.com
Recent studies have demonstrated the power of this approach in various contexts. For example, in inflammatory bowel disease (IBD), combining metabolomics with machine learning has helped identify potential biomarkers related to central carbon metabolism. frontiersin.org Similarly, a multi-omics analysis in the context of chronic liver injury revealed how deoxythis compound can modulate bile acid metabolism through the gut microbiota. nih.gov
The integration of these large and complex datasets presents a significant computational challenge. However, the development of sophisticated bioinformatics tools and platforms, such as the ReactomeGSA R package, is enabling researchers to perform comparative multi-omics pathway analyses more effectively. ebi.ac.uk These tools help to visualize and interpret the intricate networks of molecular interactions, paving the way for a more complete understanding of this compound's role in physiology and pathology.
Table 1: Key Multi-omics Approaches in this compound Research
| Omics Type | Description | Application in this compound Research | Reference |
|---|---|---|---|
| Genomics | Study of an organism's complete set of DNA, or genome. | Identifying genetic variations that influence this compound metabolism and signaling. | researchgate.net |
| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism. | Analyzing gene expression changes in response to this compound levels. | scispace.com |
| Proteomics | Large-scale study of proteins. | Identifying proteins that interact with this compound and its derivatives. | acs.org |
| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. | Profiling the complete set of bile acids and other metabolites to understand metabolic pathways. | frontiersin.orgfrontiersin.org |
Further Elucidation of Novel Receptors and Intricate Signaling Pathways for this compound
While the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5, also known as GPBAR1) are well-established receptors for bile acids, research continues to uncover new receptors and more intricate signaling pathways. frontiersin.orgnih.gov This expanding knowledge highlights the complexity of bile acid signaling and its far-reaching physiological effects. nih.gov
Recent discoveries have pointed to the existence of other receptors that respond to bile acids, including the vitamin D receptor (VDR) and the sphingosine-1-phosphate receptor 2 (S1PR2). nih.govnih.gov For example, lithothis compound, a secondary bile acid, has been shown to be an endogenous ligand for VDR, playing a role in the detoxification of drugs and other bile acids. nih.gov The S1PR2 pathway, activated by taurothis compound, is involved in regulating bile acid synthesis, although its precise role is still under investigation. nih.gov
The signaling cascades initiated by these receptors are also proving to be more complex than initially thought. Activation of TGR5, for example, can stimulate not only the production of cAMP but also the phosphorylation of Erk1/2, indicating that multiple downstream pathways can be engaged. nih.gov Furthermore, recent research has found that activating TGR5 in a specific brain region can reduce food intake and improve signaling pathways disrupted in obesity. uhnfoundation.ca
Researchers are also exploring the development of novel this compound derivatives that can act as highly potent and selective agonists for these receptors. nih.gov This could lead to the development of new therapeutic agents for a variety of conditions, including metabolic disorders and cholestatic liver diseases. nih.govnih.gov
Table 2: Known and Emerging Receptors for this compound and Other Bile Acids
| Receptor | Type | Primary Ligands | Key Functions | Reference |
|---|---|---|---|---|
| Farnesoid X receptor (FXR) | Nuclear Receptor | Chenodeoxythis compound, this compound | Regulation of bile acid synthesis, lipid and glucose metabolism. | nih.govnih.gov |
| Takeda G protein-coupled receptor 5 (TGR5/GPBAR1) | G protein-coupled receptor | Lithothis compound, Deoxythis compound | Regulation of energy homeostasis, inflammation, and glucose metabolism. | nih.govnih.gov |
| Vitamin D receptor (VDR) | Nuclear Receptor | Lithothis compound | Detoxification of drugs and bile acids. | nih.gov |
| Sphingosine-1-phosphate receptor 2 (S1PR2) | G protein-coupled receptor | Taurothis compound | Regulation of bile acid synthesis. | nih.gov |
Identification and Validation of this compound-Related Biomarkers for Research Applications
The distinct changes in bile acid profiles observed in various diseases have spurred research into their potential as biomarkers. plos.org Identifying and validating this compound-related biomarkers is a critical step for advancing research and ultimately for clinical applications. These biomarkers can provide valuable insights into disease mechanisms, aid in diagnosis, and monitor disease progression. nih.govnih.gov
Studies have shown that the concentrations of individual bile acids and their ratios can be indicative of specific liver diseases. plos.orgnih.gov For example, in patients with cholestatic liver diseases, the percentage of primary bile acids like this compound is often markedly higher, while secondary bile acids are lower. nih.gov Furthermore, specific bile acid profiles, or "signatures," have been shown to cluster patients according to the nature of their liver impairments. plos.org
Beyond liver diseases, alterations in this compound and other bile acids are being investigated as potential biomarkers for a range of other conditions, including metabolic disorders and gastrointestinal cancers. frontiersin.orgnih.gov For instance, lower serum concentrations of hyothis compound species have been associated with obesity and diabetes. researchgate.net In gastric cancer, a diagnostic panel of six bile acids and their ratios has shown high accuracy in detecting the disease, even in its early stages. frontiersin.org
The process of biomarker discovery and validation is rigorous, often involving metabolomics studies to identify potential candidates, followed by validation in larger patient cohorts. frontiersin.orgresearchgate.net Machine learning algorithms are also being employed to analyze complex bile acid data and develop predictive models. frontiersin.org The identification of robust and reliable biomarkers will be instrumental for future research and the development of new diagnostic tools.
Table 3: Examples of Potential this compound-Related Biomarkers in Research
| Potential Biomarker | Associated Condition | Observation | Reference |
|---|---|---|---|
| Increased ratio of primary to secondary bile acids | Cholestatic Liver Disease | Higher levels of cholic and chenodeoxythis compound compared to deoxycholic and lithothis compound. | nih.gov |
| Decreased serum hyothis compound species | Obesity and Type 2 Diabetes | Lower concentrations of hyothis compound and its derivatives. | researchgate.net |
| Panel of six specific bile acids and ratios | Gastric Cancer | A specific signature of altered bile acid levels. | frontiersin.org |
| Altered bile acid profiles | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | Changes in the serum bile acid spectrum. | nih.gov |
Development of Advanced Analytical and Computational Tools for High-Throughput this compound Profiling
The growing interest in the diverse roles of this compound and other bile acids has created a demand for more advanced analytical and computational tools to enable their rapid and comprehensive analysis. nih.govnih.gov High-throughput profiling is essential for large-scale clinical studies and for integrating bile acid data into multi-omics research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity. unl.edunih.gov Recent advancements in this technology have focused on increasing throughput and improving the separation of structurally similar bile acid isomers. unl.eduresearchgate.netrestek.com For example, modifications to existing methods have streamlined sample processing and significantly shortened the time required for each analysis, boosting throughput by more than fivefold. unl.eduresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) further enhances the ability to quantify a wide range of bile acids simultaneously. nih.gov
Alongside analytical advancements, new computational tools are being developed to process and interpret the vast amounts of data generated by these high-throughput methods. mdpi.com These tools are crucial for identifying individual bile acids, quantifying their concentrations, and performing statistical analysis to identify significant changes in different conditions. Advanced software can now help in the structural characterization of bile acids by analyzing fragmentation patterns from mass spectrometry. sciex.com
The combination of these advanced analytical and computational tools is making it possible to conduct large-scale metabolomic studies that can provide a detailed picture of the bile acid pool in various physiological and pathological states. nih.gov This will be critical for discovering new biomarkers and for understanding the complex interplay between bile acids, the gut microbiota, and host metabolism. nih.gov
Table 4: Advanced Techniques for this compound Profiling
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of triple quadrupole mass spectrometry. | High sensitivity, specificity, and suitability for complex biological matrices. | unl.edunih.gov |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) | An advanced version of LC-MS that uses smaller particle columns for faster and more efficient separations, coupled with a mass spectrometer capable of very high resolution. | Enables simultaneous quantification of a large number of bile acids with high accuracy. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | A well-established technique for bile acid analysis, though often requires derivatization. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Provides detailed structural information but is generally less sensitive than mass spectrometry-based methods. | nih.gov |
Addressing Challenges in Standardization and Fostering Interdisciplinary Research in Bile Acid Science
Despite significant progress, the field of bile acid research faces several challenges that need to be addressed to ensure continued advancement. Key among these are the need for standardization of methodologies and the fostering of greater interdisciplinary collaboration.
The lack of standardized protocols for sample collection, preparation, and analysis can lead to variability in results between different laboratories, making it difficult to compare findings across studies. This is particularly true for metabolomics studies, where slight variations in methodology can significantly impact the measured concentrations of bile acids. Establishing standardized procedures and reference materials would greatly improve the reproducibility and reliability of research in this area.
Furthermore, the complex nature of bile acid biology, which sits (B43327) at the intersection of metabolism, microbiology, and immunology, necessitates a highly interdisciplinary approach. researchgate.net Effective collaboration between chemists, biologists, clinicians, and computational scientists is crucial for tackling the multifaceted questions in this field. For example, understanding the intricate interactions between bile acids and the gut microbiota requires expertise in both host physiology and microbial ecology. nih.gov
Initiatives that promote data sharing and the creation of centralized databases, such as the KEGG PATHWAY database, can facilitate collaboration and accelerate discovery. genome.jp By working together and adopting standardized approaches, the scientific community can more effectively unravel the complexities of bile acid science and translate research findings into tangible benefits for human health.
Q & A
Q. What experimental approaches are used to study enzymatic defects in cholic acid biosynthesis, such as in cerebrotendinous xanthomatosis (CTX)?
To investigate enzymatic defects in CTX, researchers combine in vivo and in vitro methodologies . In vivo studies involve intravenous administration of isotopically labeled precursors (e.g., 5β-[7β-³H]cholestane-3α,7α,12α-triol) to track this compound synthesis rates and intermediate accumulation in bile . In vitro experiments focus on isolating enzymes (e.g., 24S-hydroxylase) from liver biopsies to quantify catalytic activity via substrate conversion assays. For example, CTX patients show a 4-fold reduction in 24S-hydroxylation rates compared to controls, pinpointing the enzymatic bottleneck .
Q. How can this compound and its derivatives be quantitatively analyzed in biological samples?
High-performance liquid chromatography coupled with evaporative light-scattering detection (HPLC-ELSD) is widely used. A validated method employs a C18 column with gradient elution (0.2% formic acid/acetonitrile) to separate this compound and deoxythis compound, achieving recoveries >100% and RSD <1.5% . Alternative methods include molecularly imprinted polymer (MIP)-based quartz crystal microbalance (QCM) nanosensors, which selectively bind this compound with 15-fold higher affinity than structurally similar bile acids (e.g., chenodeoxythis compound) .
Q. What are the primary biosynthetic pathways of this compound, and how are they regulated?
this compound synthesis from cholesterol involves cytochrome P450 isoforms (CYP7A1, CYP8B1, CYP27A1). CYP7A1 catalyzes rate-limiting 7α-hydroxylation, while CYP8B1 determines this compound abundance via 12α-hydroxylation. Feedback regulation occurs through the farnesoid X receptor (FXR), which suppresses CYP7A1 expression when bile acid levels rise . Experimental validation often uses knockout mouse models or bile acid feeding studies to assess transcriptional changes in transporters/enzymes .
Advanced Research Questions
Q. How do discrepancies between in vivo and in vitro data on this compound metabolism arise, and how can they be resolved?
In CTX, in vivo studies revealed delayed this compound synthesis from 5β-cholestane-3α,7α,12α-triol, while in vitro assays showed normal 25-hydroxylation rates. This contradiction arises from compartmentalization of enzymes (e.g., mitochondrial vs. cytosolic pathways) or substrate competition. Resolving such conflicts requires tracer kinetic modeling to quantify flux rates in living systems and subcellular fractionation to localize enzyme activity .
Q. What molecular mechanisms underlie this compound’s therapeutic effects in rare liver disorders?
this compound replaces deficient primary bile acids in congenital synthesis disorders (e.g., 3β-HSD deficiency), restoring bile flow and reversing cholestasis. Mechanistic studies use liver biopsies to demonstrate resolution of steatorrhea and hepatosplenomegaly, coupled with biliary bile acid profiling to confirm this compound enrichment . FXR activation by this compound also upregulates hepatoprotective transporters (e.g., BSEP) .
Q. How can researchers address the lack of controlled clinical trial data for this compound in rare diseases?
Given ethical and logistical challenges, observational cohort studies with historical controls are employed. For example, Al-Hussaini et al. (2017) compared treated patients with untreated siblings, showing reduced liver transplant needs. However, confounding factors (e.g., concurrent ursodeoxythis compound use) require sensitivity analyses . Bayesian statistical models are increasingly used to extrapolate efficacy from small datasets .
Q. What advanced techniques differentiate this compound isoforms in complex matrices like bile or feces?
Ultra-high-performance liquid chromatography with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-QE-Orbitrap MS) provides high sensitivity for bile acid profiling. Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) can identify biomarkers (e.g., this compound vs. glycochenodeoxythis compound) contributing to metabolic variance .
Methodological Challenges & Data Interpretation
Q. How do researchers validate the specificity of this compound detection assays in the presence of structurally similar bile acids?
Cross-reactivity studies are critical. For MIP-QCM sensors, selectivity coefficients (k) are calculated by comparing adsorption capacities (Q) for this compound vs. analogs (e.g., k = 8.92/0.60 = 14.9 for chenodeoxythis compound) . For LC-MS, chromatographic resolution (e.g., baseline separation of this compound from deoxythis compound) and tandem MS/MS fragmentation patterns confirm identity .
Q. What strategies mitigate biases in uncontrolled studies of this compound therapy?
Researchers use propensity score matching to balance baseline characteristics between treated and untreated cohorts. Sensitivity analyses exclude patients with concomitant therapies (e.g., ursodeoxythis compound) to isolate this compound’s effect . Longitudinal biomarkers (e.g., serum 7α-hydroxy-4-cholesten-3-one) provide objective measures of bile acid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
